![molecular formula C8H12BrNO B13962892 1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-bromoethanone](/img/structure/B13962892.png)
1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-bromoethanone
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Overview
Description
1-(1-Azabicyclo[221]heptan-4-yl)-2-bromoethanone is a chemical compound that belongs to the class of azabicyclic compounds These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom
Preparation Methods
The synthesis of 1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-bromoethanone typically involves the reaction of 1-azabicyclo[2.2.1]heptane with bromoacetyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as palladium-catalyzed reactions to improve yield and purity .
Chemical Reactions Analysis
1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-bromoethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of addition products.
Common reagents used in these reactions include m-chloroperoxybenzoic acid (MCPBA) for oxidation and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-bromoethanone has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological systems and the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-bromoethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function and activity .
Comparison with Similar Compounds
1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-bromoethanone can be compared with other azabicyclic compounds such as:
1-Azabicyclo[2.2.1]heptane: A precursor in the synthesis of the compound.
2-Azabicyclo[2.2.1]heptane: Another azabicyclic compound with similar structure but different chemical properties.
1-Azabicyclo[2.2.1]heptan-4-yl)methanamine: A related compound with different functional groups.
The uniqueness of this compound lies in its specific structure and reactivity, which make it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C8H12BrNO |
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Molecular Weight |
218.09 g/mol |
IUPAC Name |
1-(1-azabicyclo[2.2.1]heptan-4-yl)-2-bromoethanone |
InChI |
InChI=1S/C8H12BrNO/c9-5-7(11)8-1-3-10(6-8)4-2-8/h1-6H2 |
InChI Key |
HSZUMCVGGSAHRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1(C2)C(=O)CBr |
Origin of Product |
United States |
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